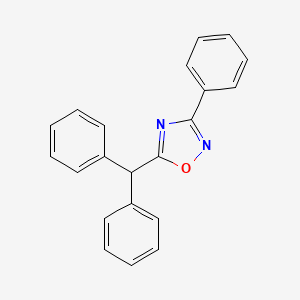
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole, also known as DPMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a stable free radical that can be used as a spin trap in various biochemical and physiological experiments.
Mechanism of Action
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole acts as a spin trap by reacting with free radicals to form a stable adduct. The adduct can be detected by electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification of the free radical species. The reaction between this compound and free radicals is highly selective, which allows for the identification of specific free radical species in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties in vitro. It can scavenge ROS and RNS, which can prevent oxidative damage to cells and tissues. This compound has also been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It is highly selective for specific free radical species, which allows for the identification of these species in biological systems. However, this compound also has some limitations. It can react with other compounds in biological systems, which can lead to the formation of non-specific adducts. It can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in scientific research. One direction is the development of new spin traps that are more selective and less toxic than this compound. Another direction is the use of this compound in vivo to study the role of free radicals in various disease states. This compound can also be used in combination with other techniques, such as mass spectrometry, to identify specific free radical species in biological systems. Finally, this compound can be used to study the kinetics of free radical reactions in more detail, which can lead to a better understanding of the role of free radicals in biological systems.
Synthesis Methods
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of diphenylmethyl chloride with sodium azide and phenylacetic acid. The reaction proceeds through an intermediate compound, which is then oxidized to produce this compound. The yield of this compound can be improved by using a solvent system that contains both water and an organic solvent.
Scientific Research Applications
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole is widely used as a spin trap in various biochemical and physiological experiments. It can be used to study the mechanism of action of free radicals in biological systems. This compound can trap free radicals generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), allowing for their detection and identification. It can also be used to study the kinetics of free radical reactions and to determine the rate constants of these reactions.
properties
IUPAC Name |
5-benzhydryl-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-22-20(23-24-21)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYKMYVSVOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)

![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)